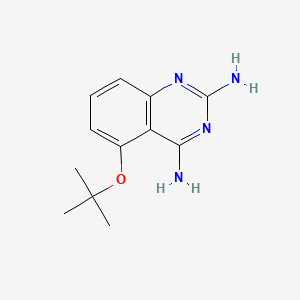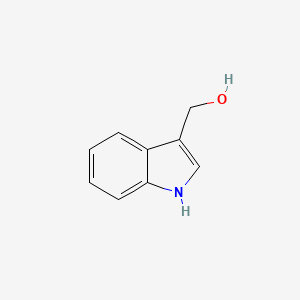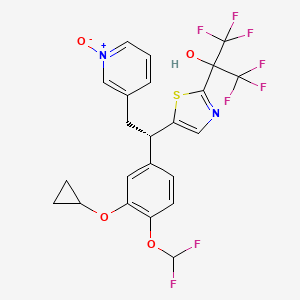
L-869298
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 869298 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has shown significant potential in the treatment of various inflammatory and respiratory diseases due to its ability to modulate immune responses .
Preparation Methods
The synthesis of L 869298 involves several key steps. One practical enantioselective process suitable for the preparation of kilogram quantities of L 869298 has been developed. This process does not require the use of chromatography, making it efficient for industrial production . The synthetic route includes the regioselective deprotonation of a thiazole derivative at the 5-position, followed by the addition of a nitrile to form a key intermediate . The preparation of the precursor aldehyde involves the alkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with 1-bromo-2-chloroethane to afford the chloroethyl ether .
Chemical Reactions Analysis
L 869298 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L 869298 may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Scientific Research Applications
L 869298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase-4 and its effects on cAMP levels.
Biology: Employed in research to understand the role of cAMP in cellular signaling and immune responses.
Mechanism of Action
L 869298 exerts its effects by selectively inhibiting phosphodiesterase-4, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the modulation of immune responses and reduction of inflammation . The molecular targets of L 869298 include the phosphodiesterase-4 enzyme, and its inhibition disrupts the normal breakdown of cAMP, thereby enhancing its signaling pathways .
Comparison with Similar Compounds
L 869298 is unique among phosphodiesterase-4 inhibitors due to its high potency and selectivity. Similar compounds include:
Roflumilast: Another selective phosphodiesterase-4 inhibitor used in the treatment of COPD.
Cilomilast: A phosphodiesterase-4 inhibitor that has been investigated for its potential in treating inflammatory diseases.
Apremilast: A selective phosphodiesterase-4 inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis.
Compared to these compounds, L 869298 has shown a lower activity against the hERG potassium channel, which may reduce the risk of cardiac side effects .
Properties
CAS No. |
362718-73-8 |
|---|---|
Molecular Formula |
C23H18F8N2O4S |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1 |
InChI Key |
YDLQPURWTSDWCC-HNNXBMFYSA-N |
SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
Isomeric SMILES |
C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide L 869,298 L 869298 L 869299 L-869,298 L-869298 L-869299 L869,298 L869299 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
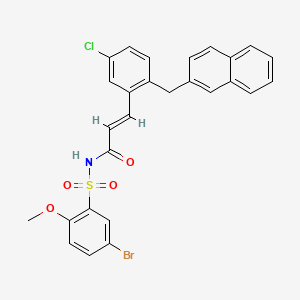
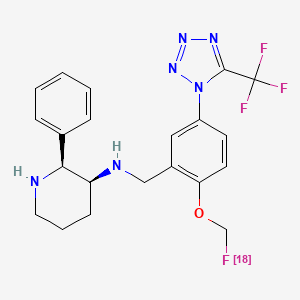

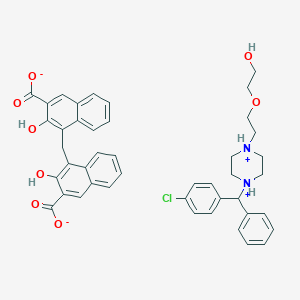

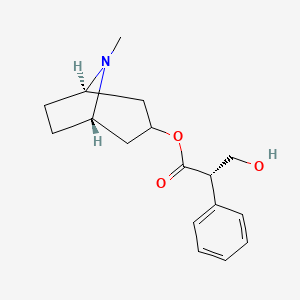
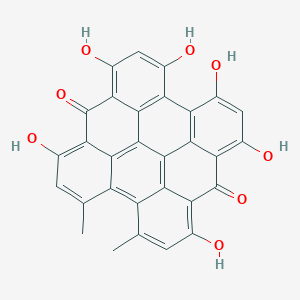
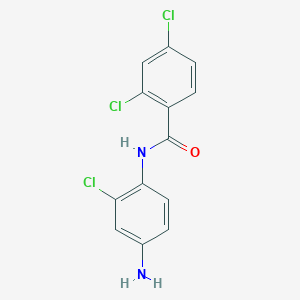
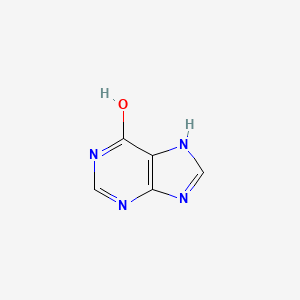
![(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid](/img/structure/B1674131.png)
![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)
